Difference between cilastatin ammonium salt and cilastatin sodium
Difference between cilastatin ammonium salt and cilastatin sodium
From Analytical Precision to Clinical Efficacy
Executive Summary
This technical guide delineates the critical distinctions between Cilastatin Ammonium Salt and Cilastatin Sodium , targeting researchers and drug development professionals.[][2] While both compounds share the same pharmacologically active anion (Cilastatin), their cationic counter-ions dictate their specific utility.[][2]
-
Cilastatin Sodium (CAS: 81129-83-1): The Clinical Standard .[][2][3] Optimized for physiological compatibility, solubility, and intravenous safety.[][2] It is the Active Pharmaceutical Ingredient (API) co-formulated with Imipenem (e.g., Primaxin/Tienam).[][2]
-
Cilastatin Ammonium Salt (CAS: 877674-82-3): The Analytical & Synthetic Standard .[][2][4] Utilized primarily as a high-purity intermediate during manufacturing and as a Pharmacopeial Reference Standard (USP/EP) for quality control.[][2] Its volatility makes it superior for specific mass spectrometry (MS) applications where sodium adducts are detrimental.[][2]
Part 1: Comparative Physicochemical Characterization[2]
The choice between the ammonium and sodium forms is governed by their physical properties, specifically hygroscopicity, solubility, and ionization behavior in analytical instrumentation.[][2]
Table 1: Technical Specifications Comparison
| Feature | Cilastatin Ammonium Salt | Cilastatin Sodium |
| Primary Role | Reference Standard, Synthetic Intermediate | Clinical API (Drug Substance) |
| CAS Number | 877674-82-3 | 81129-83-1 |
| Molecular Formula | ||
| Molecular Weight | ~375.48 g/mol | ~380.43 g/mol |
| Solubility | Soluble in water, methanol; slightly soluble in ethanol.[2] | Freely soluble in water (>10 mg/mL); soluble in methanol.[][2] |
| Hygroscopicity | High (Requires inert atmosphere storage, -20°C).[][2] | Moderate to High (Amorphous form is hygroscopic).[][2] |
| Mass Spec Suitability | High: Volatile counter-ion ( | Low: Non-volatile |
| Toxicity Profile | Potential for ammonia toxicity in high-dose IV administration.[][2] | Physiologically compatible (Standard electrolyte load).[][2] |
Part 2: The Synthetic Workflow & Purification Strategy
In the industrial manufacturing of Cilastatin Sodium, the Ammonium Salt often serves as a critical purification intermediate.[][2] Crude Cilastatin acid can be difficult to crystallize directly with high purity.[][2] Converting it to the Ammonium salt allows for efficient crystallization and removal of impurities before the final conversion to the Sodium salt.[][2]
Mechanism of Purification[1][2][6][7]
-
Resin Adsorption: Crude Cilastatin is adsorbed onto a neutral hydrophobic resin.[][2]
-
Ammonia Elution: Elution with aqueous ammonia releases the Cilastatin as the Ammonium salt.[][2][5]
-
Crystallization: The Ammonium salt crystallizes readily from organic solvent/water mixtures (e.g., Ethanol/Water), rejecting synthetic byproducts.[][2]
-
Salt Exchange: The pure Ammonium salt is converted to the Sodium salt using a sodium source (e.g., Sodium Ethyl Hexanoate) in a solvent where the Sodium salt precipitates or can be lyophilized.[][2]
Visualization: Industrial Synthesis Pathway
The following diagram illustrates the role of the Ammonium salt as a "purity gate" in the manufacturing process.
Figure 1: The purification workflow demonstrating the critical role of Cilastatin Ammonium Salt as a high-purity intermediate prior to final API formulation.
Part 3: Analytical Applications (Why Researchers Use Ammonium)
For researchers developing bioanalytical assays, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) , Cilastatin Ammonium Salt is the preferred reagent for method development.[][2]
The "Sodium Problem" in Mass Spectrometry
Using Cilastatin Sodium in LC-MS introduces non-volatile sodium ions into the electrospray ionization (ESI) source.[][2] This leads to:
-
Ion Suppression:
competes with the analyte for ionization.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Source Contamination: Sodium salts deposit on the cone and capillaries, reducing sensitivity over time.[][2]
-
Complex Spectra: Formation of sodium adducts (
,ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) complicates quantification compared to the clean protonated molecular ion .[2]
The Ammonium Solution:
The ammonium counter-ion (
Part 4: Experimental Protocols
Protocol 1: Bench-Scale Conversion (Ammonium to Sodium)
Objective: To convert high-purity Cilastatin Ammonium Reference Standard into Cilastatin Sodium for biological assays requiring physiological compatibility.[][2]
Materials:
Methodology:
-
Dissolution: Dissolve 100 mg of Cilastatin Ammonium Salt in 2.5 mL of Ethanol. Mild sonication may be required.[][2]
-
Filtration (Optional): If the solution is not perfectly clear, filter through a 0.22 µm PTFE syringe filter to remove insoluble particulates.[][2]
-
Salt Exchange: Add a stoichiometric equivalent (plus 5% excess) of Sodium 2-Ethylhexanoate dissolved in 0.5 mL Ethanol.
-
Note: The mixture may become slightly warm (exothermic exchange).[][2]
-
-
Precipitation: Slowly add 5 mL of Acetone (Antisolvent) dropwise while stirring at room temperature. The Cilastatin Sodium will precipitate as a white amorphous solid.[][7]
-
Isolation: Centrifuge at 5000 x g for 10 minutes. Decant the supernatant.
-
Washing: Resuspend the pellet in 2 mL of cold Acetone/Ethanol (4:1) and centrifuge again to remove residual ammonium ethylhexanoate.
-
Drying: Dry the pellet under vacuum (lyophilization preferred) at room temperature for 12 hours.
Protocol 2: DHP-I Inhibition Assay (Mechanism Validation)
Objective: To verify that the counter-ion does not alter the inhibitory potency (
Mechanism: Cilastatin mimics the dipeptide structure that DHP-I targets, acting as a reversible competitive inhibitor.[][2] This prevents the hydrolysis of the beta-lactam ring of Imipenem.[][8]
Figure 2: Mechanism of Action.[][2] Cilastatin competitively inhibits DHP-I, preventing the degradation of Imipenem.[][2][5][8][9]
Workflow:
-
Enzyme Prep: Isolate DHP-I from porcine renal cortex homogenate.[][2]
-
Substrate: Use Glycyldehydrophenylalanine (GdHP) as the chromogenic substrate.[][2]
-
Reaction: Incubate DHP-I with varying concentrations (0.01 - 100 µM) of either Cilastatin Sodium or Cilastatin Ammonium.
-
Measurement: Monitor absorbance decrease at 295 nm (hydrolysis of GdHP).
-
Result: Both salts should yield an identical
(~0.1 µM), confirming that the pharmacological activity resides solely in the anionic moiety.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
References
-
United States Pharmacopeia (USP). Cilastatin Ammonium Salt Reference Standard. Catalog No. 1134051. Link[][2]
-
Kim, J. H., et al. (2009).[][2] Process for the preparation of high purity crystalline cilastatin ammonium salts. Patent KR100913694B1.[][2] Link
-
Merck & Co. Primaxin (Imipenem and Cilastatin) Prescribing Information. FDA Access Data. Link
-
Tejedor, A., et al. (2024).[][2][7] Nephroprotective effects of cilastatin in people at risk of acute kidney injury. medRxiv.[][2] Link[][2]
-
Sigma-Aldrich. Cilastatin Ammonium Salt Product Specification. Link[][2]
Sources
- 2. CIlastatin ammonium salt | 877674-82-3 | Benchchem [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Cilastatin Ammonium Salt - CAS - 877674-82-3 | Axios Research [axios-research.com]
- 5. KR100913694B1 - Novel crystalline cilastatin ammonium salt and preparation method thereof - Google Patents [patents.google.com]
- 6. Cilastatin ammonium salt | 877674-82-3 [chemicalbook.com]
- 7. US8247606B2 - Process for the preparation of cilastatin and sodium salt - Google Patents [patents.google.com]
- 8. What is Cilastatin Sodium used for? [synapse.patsnap.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
